Structural Differentiation from Celecoxib and Other Reference COX-2 Inhibitors
The target compound incorporates a unique 2,2-difluoro acetamide linker and a 3-trifluoromethyl phenoxy moiety, distinguishing it from the sulfonamide-based celecoxib and other diaryl 1,2,4-triazole analogs in the patent literature. The precise biological consequence of this specific substitution pattern versus a methyl or unsubstituted acetamide linker has not been disclosed in public quantitative assay data. This evidence is therefore classified as class-level inference based on the structure-activity relationship (SAR) context provided by the patent family [1].
| Evidence Dimension | Structural substitution pattern |
|---|---|
| Target Compound Data | 2,2-difluoro acetamide with 3-(trifluoromethyl)phenoxy group |
| Comparator Or Baseline | Celecoxib (sulfonamide core); other diaryl 1,2,4-triazoles with varied acetamide substitutions (e.g., methyl, unsubstituted) |
| Quantified Difference | No public quantitative comparative data available for this exact compound. |
| Conditions | Structural comparison based on U.S. Patent US7169929B2 general formula and representative examples |
Why This Matters
The presence of the difluoro acetamide and trifluoromethyl phenoxy groups likely influences both metabolic stability and target binding, making it a unique candidate for procurement when exploring fluorinated SAR around the COX-2 pharmacophore.
- [1] CJ Corp. (2007). Diaryl 1,2,4-triazole derivatives as a highly selective cyclooxygenase-2 inhibitor. U.S. Patent No. US7169929B2. View Source
